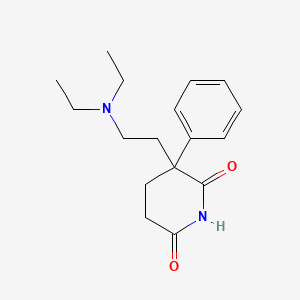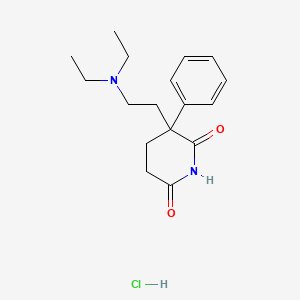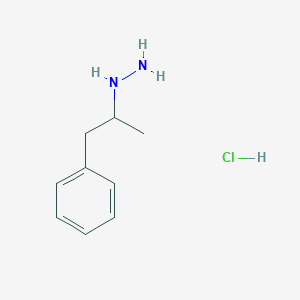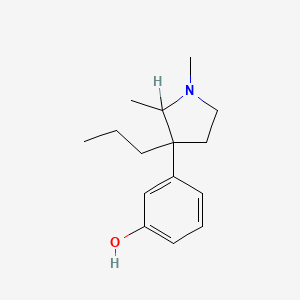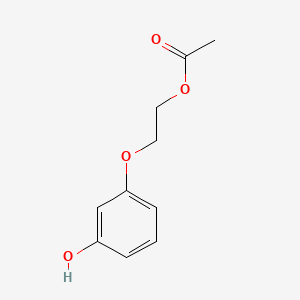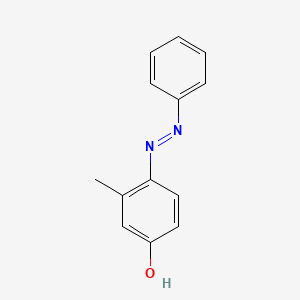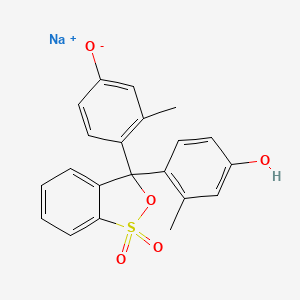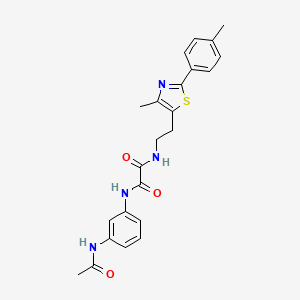
S1QEL
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
S1QEL1.1 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular probe to study electron transport and redox reactions in mitochondria.
Wirkmechanismus
Target of Action
S1QEL, also known as S1-QEL, N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, S 1QEL, or S1QEL1.1, is a specific suppressor of superoxide production in the quinone-reaction site in mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential carrier of energy in cells .
Mode of Action
The mode of action of this compound is unique and distinct from other known quinone-site inhibitors. The inhibitory potencies of S1QELs significantly vary depending on the direction of electron transfer (forward or reverse). S1QELs marginally suppress the specific chemical modification of Asp160 in the 49-kDa subunit, located deep in the quinone-binding pocket, by the tosyl chemistry reagent AL1 .
Biochemical Pathways
This indirect effect may be a prerequisite for S1QELs’ direction-dependent modulation of electron transfer .
Result of Action
The result of this compound’s action is the suppression of superoxide production during reverse electron transfer without significantly interfering with forward electron transfer . This, in turn, may be responsible for the suppression of excessive production of reactive oxygen species (ROS) from mitochondria, which is associated with a wide range of age-associated conditions .
Action Environment
The action environment of this compound is primarily within the mitochondria, specifically at the quinone-reaction site in mitochondrial complex I . The efficacy and stability of this compound could potentially be influenced by various environmental factors within the mitochondria, such as pH, temperature, and the presence of other molecules.
Biochemische Analyse
Biochemical Properties
S1QEL plays a crucial role in biochemical reactions by specifically inhibiting the production of superoxide at the quinone-reaction site in mitochondrial complex I . This inhibition is achieved without significantly affecting forward electron transfer, making it distinct from other quinone-site inhibitors . This compound interacts with the ND1 subunit of complex I, inducing structural changes that modulate quinone-redox reactions . This interaction is essential for its ability to suppress superoxide production during reverse electron transfer .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting superoxide production in mitochondria, this compound helps reduce oxidative stress, which is associated with a wide range of cellular dysfunctions and diseases . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state within cells . The reduction in oxidative stress can lead to improved cell function and viability, making this compound a potential therapeutic agent for conditions related to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ND1 subunit of mitochondrial complex I . This binding induces structural changes in the quinone-binding pocket, indirectly modulating quinone-redox reactions . Unlike other quinone-site inhibitors, this compound does not occupy the quinone- or inhibitor-binding pocket . Instead, it exerts its effects by inducing conformational changes that suppress superoxide production during reverse electron transfer without significantly interfering with forward electron transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting superoxide production over extended periods . Its long-term effects on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively suppresses superoxide production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal mitochondrial function . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function and oxidative stress . By inhibiting superoxide production at the quinone-reaction site in complex I, this compound affects the redox state of the cell and influences various metabolic processes . This compound interacts with enzymes and cofactors involved in mitochondrial electron transport, thereby modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily to mitochondria, where it exerts its effects . The compound interacts with mitochondrial transporters and binding proteins that facilitate its localization to the quinone-reaction site in complex I . This targeted distribution is crucial for its ability to specifically inhibit superoxide production without affecting other cellular processes .
Subcellular Localization
This compound is predominantly localized in the mitochondria, specifically at the quinone-reaction site in complex I . This subcellular localization is essential for its activity and function, as it allows this compound to effectively inhibit superoxide production during reverse electron transfer . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate mitochondrial compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S1QEL1.1 involves several steps, including the use of Lawesson’s reagent, ethyl 2-chloroacetoacetate, and lithium aluminium hydride. The reactions are typically carried out under anhydrous conditions using dry solvents and standard syringe septum techniques. The synthetic route can be summarized as follows :
Step 1: Reaction of the starting material with Lawesson’s reagent in tetrahydrofuran under reflux conditions.
Step 2: Reaction with ethyl 2-chloroacetoacetate in ethanol under reflux conditions.
Step 3: Reduction using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature.
Step 4: Further reactions involving thionyl chloride, sodium cyanide, and other reagents to form the final product.
Industrial Production Methods
Industrial production methods for S1QEL1.1 are not well-documented, as it is primarily used in research settings. The synthesis is typically performed in laboratory-scale batches under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
S1QEL1.1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Es kann an Redoxreaktionen teilnehmen, insbesondere im Zusammenhang mit dem mitochondrialen Elektronentransport.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Tosylchemikalienreagenzien.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit S1QEL1.1 verwendet werden, umfassen:
- Lawessons Reagenz
- Ethyl-2-chloracetoacetat
- Lithiumaluminiumhydrid
- Thionylchlorid
- Natriumcyanid
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen Stoff, S1QEL1.1, führen. Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
S1QEL1.1 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als molekulare Sonde zur Untersuchung des Elektronentransports und von Redoxreaktionen in Mitochondrien verwendet.
Wirkmechanismus
S1QEL1.1 übt seine Wirkung aus, indem es an ein Segment in der ND1-Untereinheit des mitochondrialen Komplexes I bindet. Diese Bindung induziert strukturelle Veränderungen in der Chinon-Bindungstasche und moduliert indirekt Chinon-Redoxreaktionen. Dieser Mechanismus ermöglicht es S1QEL1.1, die Superoxidproduktion während des umgekehrten Elektronentransfers zu unterdrücken, ohne den Vorwärts-Elektronentransfer signifikant zu beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
S1QEL1.1 ist im Vergleich zu anderen Chinon-Stelle-Inhibitoren aufgrund seiner richtungsgebundenen Modulation des Elektronentransfers einzigartig. Ähnliche Verbindungen umfassen:
Piericidin A: Hemmt den Elektronentransport im mitochondrialen Komplex I, weist jedoch unterschiedliche Bindungseigenschaften auf.
S1QEL1.1 zeichnet sich durch seine Spezifität bei der Unterdrückung der Superoxidproduktion ohne Beeinträchtigung der oxidativen Phosphorylierung aus, was es zu einem wertvollen Werkzeug in der mitochondrialen Forschung macht .
Eigenschaften
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBJUBXXJKBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





